
Dimethyl 5-acetamido-6-methylpyridine-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-acetamido-6-methylpyridine-3,4-dicarboxylate is a chemical compound known for its unique structure and properties. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of acetamido and methyl groups attached to the pyridine ring, along with two ester groups at the 3 and 4 positions .
Métodos De Preparación
The synthesis of Dimethyl 5-acetamido-6-methylpyridine-3,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the acylation of 6-methylpyridine-3,4-dicarboxylate with acetic anhydride in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.
Análisis De Reacciones Químicas
Dimethyl 5-acetamido-6-methylpyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives
Aplicaciones Científicas De Investigación
Dimethyl 5-acetamido-6-methylpyridine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of Dimethyl 5-acetamido-6-methylpyridine-3,4-dicarboxylate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The ester groups can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate enzyme activities, receptor functions, and signal transduction pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Dimethyl 5-acetamido-6-methylpyridine-3,4-dicarboxylate can be compared with similar compounds such as:
Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate: This compound has similar ester groups but differs in the position of the methyl groups and the absence of the acetamido group.
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Similar to the above compound but with ethyl ester groups instead of methyl. The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
114362-25-3 |
|---|---|
Fórmula molecular |
C12H14N2O5 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
dimethyl 5-acetamido-6-methylpyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C12H14N2O5/c1-6-10(14-7(2)15)9(12(17)19-4)8(5-13-6)11(16)18-3/h5H,1-4H3,(H,14,15) |
Clave InChI |
HTDFLFYCJXVHBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=C1NC(=O)C)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


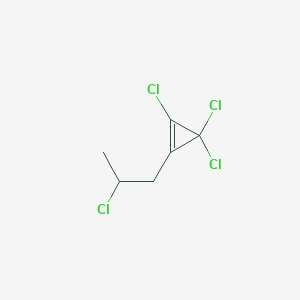
![5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine](/img/structure/B14299702.png)
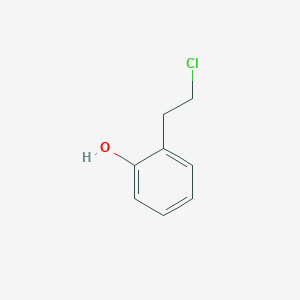
![(Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14299720.png)
![1-[(4-Acetyl-2-hydroxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14299722.png)
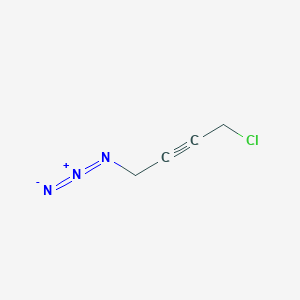
![[2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid](/img/structure/B14299736.png)
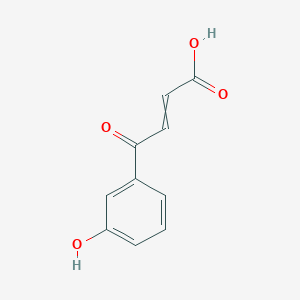
![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)
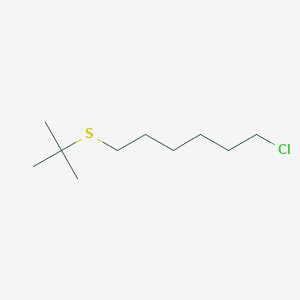
![5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid](/img/structure/B14299772.png)
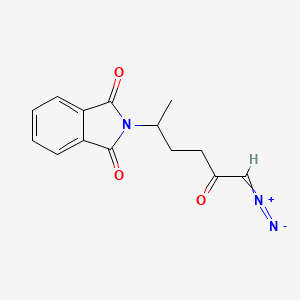
![3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14299775.png)

